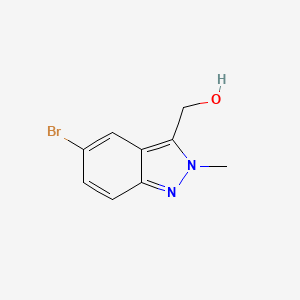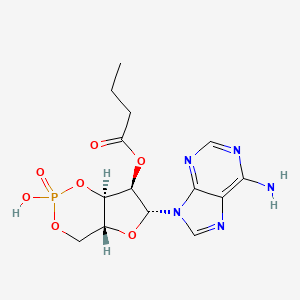
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzoic acid core substituted with a nitro group, a phenylmethoxy group, and a methyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester typically involves the nitration of benzoic acid derivatives followed by esterification. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position . The resulting nitrobenzoic acid is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(phenylmethoxy)benzoic acid.
Reduction: Formation of benzoic acid, 2-nitro-3-(phenylmethoxy)-.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester can be compared with other similar compounds such as:
- Benzoic acid, 2-nitro-3-(methoxy)-, methyl ester
- Benzoic acid, 2-nitro-4-(phenylmethoxy)-, methyl ester
- Benzoic acid, 3-nitro-, methyl ester
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 2-nitro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-8-5-9-13(14(12)16(18)19)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
KPBRFVAIYUYAQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)


![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)

